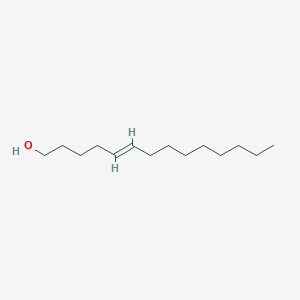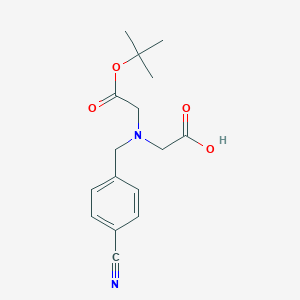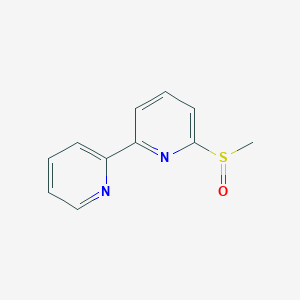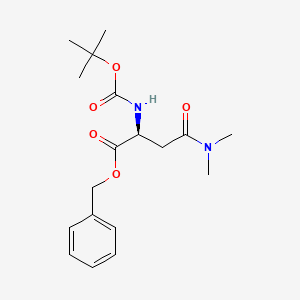
(S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate: is a complex organic compound characterized by its intricate molecular structure. This compound features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethylamino group. It is often utilized in organic synthesis and pharmaceutical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc group This is achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP)
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using flow microreactor systems, which allow for a more efficient and sustainable production process. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the overall synthesis.
Chemical Reactions Analysis
(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate: undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the compound's structure, typically resulting in the removal of oxygen atoms.
Substitution: Substitution reactions are common, where different functional groups are introduced in place of existing ones.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are often used, with reaction conditions varying based on the specific substitution desired.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups and properties.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group, for instance, protects the amino group, preventing unwanted reactions during synthesis. The dimethylamino group can act as a nucleophile or base, participating in various chemical transformations.
Comparison with Similar Compounds
(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate: is unique due to its specific combination of functional groups. Similar compounds include:
Benzyl 2-((tert-Butoxycarbonyl)amino)-4-oxobutanoate: Lacks the dimethylamino group.
Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(methylamino)-4-oxobutanoate: Contains a single methyl group instead of a dimethylamino group.
Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(diethylamino)-4-oxobutanoate: Features diethylamino group instead of dimethylamino group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of the target compound.
Properties
IUPAC Name |
benzyl (2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)19-14(11-15(21)20(4)5)16(22)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,19,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYSGIXPJFRFHB-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
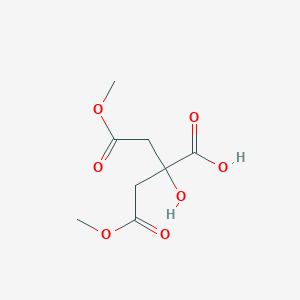
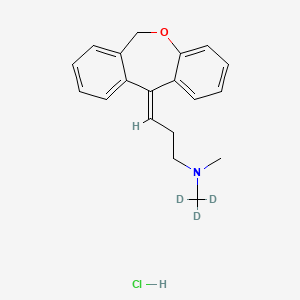
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8078310.png)
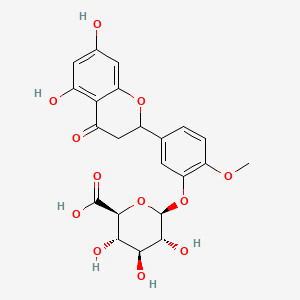
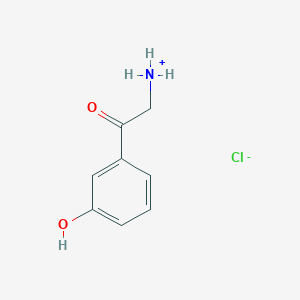
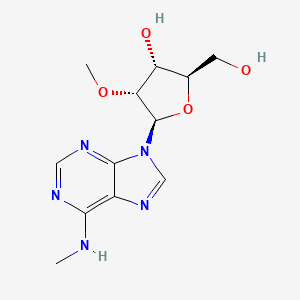
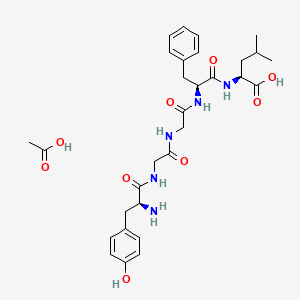
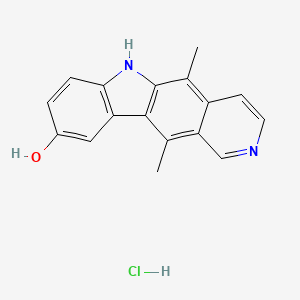
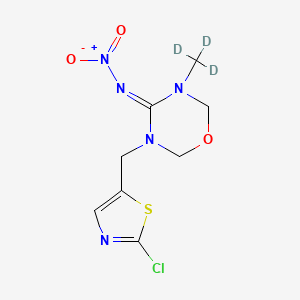
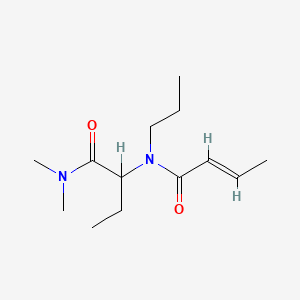
![2-oxo-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B8078350.png)
